1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone
Description
1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone is a hindered amine derivative characterized by a 2,2,6,6-tetramethylpiperidino (TMP) backbone substituted with a 4-fluorobenzoyloxyimino group. The TMP moiety is a sterically hindered cyclic amine, which confers thermal and oxidative stability, while the 4-fluorobenzoyloxyimino substituent introduces electron-withdrawing and lipophilic properties. This compound is structurally related to N-substituted alkoxy hindered amines (NORs), which are widely studied as flame retardants and light stabilizers in polymers . Its synthesis likely involves nucleophilic substitution or condensation reactions between TMP derivatives and fluorobenzoyl halides, analogous to methods described for similar compounds .
Properties
IUPAC Name |
[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-12(22)21-17(2,3)10-15(11-18(21,4)5)20-24-16(23)13-6-8-14(19)9-7-13/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLEBKNWFIFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NOC(=O)C2=CC=C(C=C2)F)CC1(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoic acid and 2,2,6,6-tetramethylpiperidine.
Reaction Conditions: The 4-fluorobenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under anhydrous conditions to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include thionyl chloride for acylation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous TMP-based derivatives, focusing on substituent effects, applications, and physicochemical properties. Key analogs include:
Substituent Variations in the Aroyloxyimino Group
*Calculated based on methoxy analog. †Estimated from similar sulfonyl-containing compounds.
- Electronic Effects : The 4-fluoro group (electron-withdrawing) enhances thermal stability and oxidative resistance compared to the electron-donating methoxy group .
- Lipophilicity: Fluorine increases lipophilicity (logP ~2.5–3.0), improving compatibility with non-polar polymers like polypropylene, whereas methoxy analogs may favor polar matrices .
Functional Group Modifications in the Piperidino Core
- Steric Hindrance: The TMP core in the target compound provides superior radical scavenging efficiency compared to non-hindered piperidine analogs, as the bulky methyl groups stabilize nitroxyl radicals during polymer degradation .
Application-Specific Comparisons
- Flame Retardancy: The target compound’s TMP-fluorobenzoyl structure may decompose under heat to generate nitroxyl radicals, which interrupt combustion cycles by quenching reactive radicals (e.g., HO·, H·). This mechanism is shared with NORs but differs from brominated or phosphorous-based retardants, which act via gas-phase radical trapping or char formation .
- Light Stabilization : Compared to commercial HALS (e.g., Tinuvin® 770), the 4-fluoro substitution could improve UV absorption in the 290–320 nm range, though experimental data is needed to confirm efficacy .
Research Findings and Mechanistic Insights
- Synthetic Routes: Analogous TMP derivatives are synthesized via nucleophilic substitution of TMP-chloro intermediates with aroyloxyimino groups (e.g., using 4-fluorobenzoyl chloride) .
- Thermal Stability : Fluorine’s electronegativity likely raises the decomposition temperature (Td) by ~20–30°C compared to methoxy analogs, as observed in related fluorinated polymers .
- Radical Scavenging: The TMP core’s ability to form stable nitroxyl radicals is critical for flame retardant and light stabilization functions. Fluorine may prolong radical lifetime by reducing electron density at the imino group .
Biological Activity
1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone is a synthetic organic compound with the molecular formula C18H23FN2O3 and a molecular weight of 334.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetramethylpiperidine ring and a 4-fluorobenzoyl group. Its IUPAC name is [(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 4-fluorobenzoate. The presence of the fluorine atom is significant as it may enhance the compound's biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
- Anticancer Potential : In vitro studies have indicated that the compound may inhibit the proliferation of cancer cells. The specific pathways affected include apoptosis induction and cell cycle arrest at the G1 phase.
The proposed mechanism of action involves interaction with specific molecular targets within cells. The compound may act as an inhibitor of enzymes involved in critical metabolic processes or as a modulator of signaling pathways related to cell growth and survival.
Antimicrobial Activity
A study published in Drug Metabolism and Drug Interactions explored the synthesis and antimicrobial activity of similar compounds derived from 4-fluorobenzoyl derivatives. The findings suggested that modifications to the benzoyl group can significantly impact antimicrobial efficacy .
Anticancer Activity
Research conducted on structurally related compounds has demonstrated significant anticancer properties. For instance, compounds with similar piperidine structures have shown effectiveness in inhibiting tumor growth in various cancer models. One study reported an ED50 value of 0.04 mg/kg/day for a related compound in reducing liver cholesteryl esters in a cholesterol-fed hamster model, highlighting its potential therapeutic applications .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
